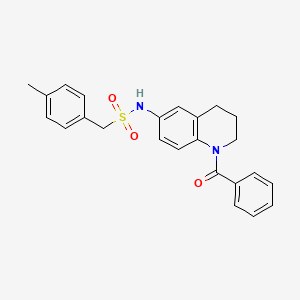

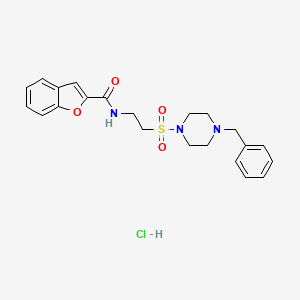

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

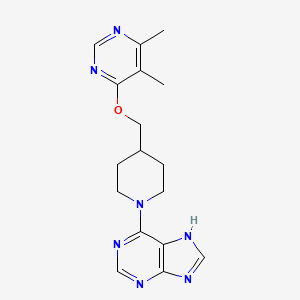

This compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether linkage, a fluorobenzamide moiety, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and elemental analysis . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring is aromatic and relatively stable, but can participate in reactions at the nitrogen atoms. The thioether linkage might be susceptible to oxidation, and the fluorobenzamide moiety could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amide could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Mecanismo De Acción

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . They have been reported to possess antifungal, herbicidal, and anticonvulsant properties .

Mode of Action

It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound may interact with its targets by inhibiting the activity of certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the growth of tumor cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been shown to possess antiviral activity , suggesting that they may interfere with viral replication at the molecular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the key advantages of Cmpd-15 is its specificity for CK1δ, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of Cmpd-15 is its relatively low potency, which can make it difficult to achieve complete inhibition of CK1δ in some experiments.

Direcciones Futuras

There are many potential future directions for research on Cmpd-15. One area of interest is the development of more potent inhibitors of CK1δ that could be used to achieve more complete inhibition of this enzyme in experiments. Another area of interest is the development of inhibitors of other protein kinases that could be used to study their role in various cellular processes. Additionally, there is interest in studying the potential therapeutic applications of Cmpd-15 and other CK1δ inhibitors in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Métodos De Síntesis

The synthesis of Cmpd-15 involves a multi-step process that begins with the reaction of 4-fluoro-3-nitrobenzoic acid with thioacetic acid to form 4-fluoro-3-nitrothiobenzoic acid. This intermediate is then reacted with 4-chlorophenyl isocyanate to form the corresponding urea. The final step involves the reaction of the urea with 2-(2-aminoethyl)-1H-imidazole to form Cmpd-15.

Aplicaciones Científicas De Investigación

Cmpd-15 has been extensively studied for its potential applications in biomedical research. One of the key areas of interest is its ability to inhibit CK1δ, which is a protein kinase that plays a critical role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. CK1δ has also been implicated in the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Propiedades

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWPDQVARCOKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2788037.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2788041.png)

![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)